molecular formula C26H31N5O2S B2923185 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1116038-13-1

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2923185
CAS No.: 1116038-13-1
M. Wt: 477.63
InChI Key: PPQFWCFVONWVLZ-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted with a 4-(2-methoxyphenyl)piperazine moiety at position 3 and a sulfanyl-linked acetamide group at position 2. The acetamide is further substituted with a 2,4,6-trimethylphenyl (mesityl) group.

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-7-5-6-8-22(21)33-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFWCFVONWVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps. The process typically starts with the preparation of the piperazine and pyrazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2,4,6-trimethylphenyl acetic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazine rings, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperazine and pyrazine derivatives.

Scientific Research Applications

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stability of sulfanyl-linked heterocycles.

    Biology: The compound has been investigated for its potential as a ligand for alpha1-adrenergic receptors, which play a role in cardiovascular and neurological functions.

    Medicine: Its potential therapeutic applications include the treatment of conditions like hypertension, cardiac arrhythmias, and depression.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as a ligand, binding to the receptor and modulating its activity. This interaction can lead to the activation or inhibition of downstream signaling pathways, affecting processes like smooth muscle contraction, neurotransmitter release, and cellular metabolism.

Comparison with Similar Compounds

Pyrazine vs. Pyrimidine Analogs

  • Compound C3 (): 2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide. Key Difference: Pyrimidine replaces pyrazine. Activity: C3 inhibits LasR in Pseudomonas aeruginosa, reducing biofilm formation and virulence . The pyrimidine core may enhance binding to LasR compared to pyrazine, though direct comparison data are unavailable.

Oxadiazole Derivatives (–3)

  • Compound 4 : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
    • Structural Differences : Replaces the piperazine-pyrazine system with a diphenylmethyl-substituted oxadiazole.
    • Implications : The oxadiazole’s electron-deficient nature may enhance metabolic stability but reduce affinity for amine-binding targets like GPCRs.

Substituent Modifications

Piperazine Linker Variations ()

  • Compound 3 : 2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide.
    • Structural Differences : A butyl spacer links the piperazine and acetamide, replacing the pyrazine-sulfanyl bridge.
    • Synthesis : Achieved via chloroacetylation of a butylamine intermediate, differing from the S-alkylation route used for the target compound .

Acetamide Substituents (–8)

  • 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ():

    • Key Difference : Lacks the piperazine and sulfanyl groups; bromophenyl replaces mesityl.
    • Crystallography : Exhibits intramolecular C–H···O bonds and weak intermolecular interactions, suggesting solid-state packing differences compared to bulkier mesityl analogs .
  • 2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide ():

    • Key Difference : Sulfonyl group and trichlorophenyl substituent increase electrophilicity and lipophilicity compared to the sulfanyl-mesityl combination.

Structural and Pharmacological Data Table

Compound Name / ID Core Heterocycle Piperazine Substituent Acetamide Substituent Key Activity/Notes Reference
Target Compound Pyrazine 2-Methoxyphenyl 2,4,6-Trimethylphenyl Not reported
C3 (Pyrimidine analog) Pyrimidine 2-Methoxyphenyl 2,4,6-Trimethylphenyl LasR inhibitor (PAO1)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole None Pyrazin-2-yl Synthetic intermediate
2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide None 2-Methoxyphenyl Chloro/Butyl Alkylation product
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine None 4-Bromophenyl Crystallographic data

Biological Activity

The compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, molecular characteristics, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H27N5O3S
  • Molecular Weight : 465.57 g/mol
  • SMILES Notation : COc1ccccc1NC(CSc1c(nccn1)N1CCN(CC1)c1ccccc1OC)=O

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight465.57 g/mol
LogP3.7309
Polar Surface Area62.251 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The initial steps often include the formation of the piperazine and pyrazine cores, followed by the introduction of functional groups such as methoxy and sulfanyl groups. Advanced synthetic methods may also be employed to enhance yield and purity.

Biological Activity

Research has highlighted several potential biological activities associated with this compound:

Antimicrobial Activity
Studies indicate that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives with piperazine rings have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in certain cancer lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems. Research indicates that similar compounds have been explored for their effects on serotonin and dopamine receptors, which are crucial in managing mood disorders and other neurological conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity
    • A study assessed the antimicrobial efficacy of various derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that was comparable to conventional antibiotics, suggesting potential for therapeutic use in infections.
  • Anticancer Evaluation
    • In vitro assays were performed on human cancer cell lines (e.g., breast and colon cancer). The compound showed IC50 values indicating significant cytotoxicity, leading to further exploration into its mechanism of action.
  • Neuropharmacological Assessment
    • A neuropharmacological study evaluated the effects of similar compounds on animal models for anxiety and depression. Results indicated modulation of serotonin levels, supporting the hypothesis that this class of compounds may serve as potential anxiolytics or antidepressants.

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